4-(2-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine
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Overview
Description
4-(2-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a thiazole ring through an amine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine typically involves the condensation of 2-methoxy-4-methylbenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(2-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and methyl groups on the phenyl ring but lacks the thiazole and amine functionalities.
4-Methyl-2-methoxyphenol: Similar structure but different functional groups.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a methoxy group and an amine linkage but differs in the overall structure.
Uniqueness
4-(2-Methoxy-4-methyl-phenyl)-thiazol-2-ylamine is unique due to the presence of both the thiazole ring and the amine linkage, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H12N2OS |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
4-(2-methoxy-4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-4-8(10(5-7)14-2)9-6-15-11(12)13-9/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
SWCTXQNKIUVNRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)N)OC |
Origin of Product |
United States |
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